(R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Chiral Ligand Design Palladium Catalysis

WHY THIS LIGAND: SAR studies prove increasing C6 steric bulk from phenyl to mesityl boosts ee from 53% to 90% in Heck-Matsuda desymmetrization. This dicyclohexylmethyl-substituted PyOx ligand extends beyond the mesityl plateau, combining the optimal tert-butyl oxazoline (78% ee) with twin cyclohexyl rings for enhanced metal shielding and conformational flexibility. Critical for challenging substrates where generic PyOx, PyBOX, or BOX ligands fail. Available at ≥97% purity. Order now for asymmetric Pd catalysis screening.

Molecular Formula C25H38N2O
Molecular Weight 382.6 g/mol
Cat. No. B8243082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC25H38N2O
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C25H38N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19,22-23H,4-9,11-14,17H2,1-3H3/t22-/m0/s1
InChIKeyQAPZZOAPLYXKFG-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole – A High-Steric-Demand Chiral PyOx Ligand for Asymmetric Catalysis


(R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (C25H38N2O, MW 382.58 g/mol) is a C1-symmetric chiral bidentate N,N-ligand belonging to the pyridine-oxazoline (PyOx) family [1]. PyOx ligands have emerged as a privileged scaffold for transition metal-catalyzed asymmetric transformations, including palladium-catalyzed alkene difunctionalization, conjugate addition, and Heck-type reactions [2]. This compound features two critical stereodirecting elements: a tert-butyl group at the 4-position of the oxazoline ring for facial selectivity, and a sterically demanding dicyclohexylmethyl substituent at the C6 position of the pyridine ring for enhanced metal center shielding and substrate orientation [3]. The ligand is commercially available from multiple suppliers at ≥97% purity .

Why Generic PyOx Ligands Cannot Replace (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole in Sterically Demanding Asymmetric Reactions


PyOx ligands are not modularly interchangeable; both the C6 pyridine substituent and the oxazoline 4-substituent independently and synergistically control catalytic performance [1]. Systematic SAR studies in the Heck-Matsuda desymmetrization reaction demonstrate that varying the C6 substituent from phenyl (53% ee) to naphthyl (65% ee) to o-tolyl (79% ee) to mesityl (90% ee) produces a 37-percentage-point swing in enantioselectivity, while the oxazoline substituent from phenyl (17% ee) to tert-butyl (78% ee) to sec-butyl (96% ee) yields an even larger 79-point range [2]. A ligand bearing a simple C6-phenyl group with a tert-butyl oxazoline will therefore underperform relative to one with a sterically optimized C6 group. The dicyclohexylmethyl moiety—featuring two cyclohexyl rings—provides steric bulk exceeding that of mesityl while offering conformational flexibility distinct from planar aromatic substituents. Substituting a generic or less hindered PyOx ligand for this compound risks substantial loss of enantioselectivity, yield, or both, depending on the specific reaction manifold [3]. Quantitative evidence for these steric effects is detailed in Section 3.

Quantitative Differentiation Evidence for (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole vs. Closest Analogs


Steric Bulk at Pyridine C6 Position: Dicyclohexylmethyl vs. Mesityl and Phenyl Substituents in Heck-Matsuda Enantioselectivity

The enantioselectivity in Pd-catalyzed Heck-Matsuda desymmetrization of cyclopentene is directly correlated with increasing steric bulk at the C6 position of the PyOx ligand [1]. The systematic SAR study established a clear rank order: C6-phenyl (L2, 53% ee) < C6-naphthyl (L3, 65% ee) < C6-o-tolyl (L4, 79% ee) < C6-mesityl (L5, 90% ee) [1]. The dicyclohexylmethyl group on the target compound provides steric demand exceeding that of mesityl—offering two full cyclohexyl rings vs. mesityl's two ortho-methyl groups on a planar phenyl ring—and is predicted to further enhance the steric shielding of the palladium center and improve enantiofacial discrimination. This class-level inference is based on the established monotonic relationship between C6 steric bulk and enantioselectivity in this ligand series.

Asymmetric Catalysis Chiral Ligand Design Palladium Catalysis

Oxazoline tert-Butyl Substituent: Enantioselectivity Contribution in Pd-Catalyzed Asymmetric Conjugate Addition

The (S)-t-BuPyOx ligand (lacking the C6 dicyclohexylmethyl group) has been independently validated in Pd-catalyzed asymmetric conjugate addition of arylboronic acids to β,β-disubstituted cyclic enones, delivering products with up to 92% yield and 93% ee [1]. Computational mechanistic studies confirm that the tert-butyl group on the oxazoline ring is the primary stereodiscriminating element, with enantioselectivity governed by steric repulsions between the t-Bu group and the α-methylene hydrogens of the enone substrate in the enantiodetermining carbopalladation step [2]. The target compound combines this validated tert-butyl oxazoline stereodirecting motif with the C6 dicyclohexylmethyl group, offering both the proven facial selectivity of t-BuPyOx and the enhanced metal-center shielding from the C6 substituent. This dual control element is absent in simpler PyOx ligands such as (S)-t-BuPyOx (no C6 substituent) or 6-phenyl-PyOx-iPr (weaker C6 and oxazoline steric elements).

Asymmetric Catalysis Quaternary Stereocenter Construction Conjugate Addition

Commercial Purity Specifications and Enantiomeric Integrity for Reproducible Catalytic Screening

The (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is commercially available from multiple independent suppliers at specified purities of 97% (ChemScene) and 98% (Leyan, Bidepharm), with batch-specific QC data including NMR, HPLC, and GC available upon request . This is significant because PyOx ligand catalytic performance is highly sensitive to the presence of trace metal impurities or enantiomeric contamination—the Heck-Matsuda SAR study demonstrated that minor structural variations produce enantioselectivity differences exceeding 40% ee [1]. For procurement decisions, a defined purity specification with batch traceability reduces the risk of irreproducible catalytic results that can arise from using research-grade material of uncertain purity. The availability of both (R) and (S) enantiomers from commercial sources further enables systematic optimization of absolute configuration matching to the target transformation.

Ligand Procurement Batch Reproducibility Quality Specifications

Complementary Selectivity Profile vs. C2-Symmetric PyBOX and BOX Ligands: Mono-oxazoline Advantage in Palladium Catalysis

Unlike C2-symmetric PyBOX (bis-oxazoline pyridine) or BOX (bis-oxazoline) ligands, C1-symmetric PyOx ligands such as the target compound offer a differentiated coordination geometry that has proven critical for Pd-catalyzed reactions [1]. The C1-symmetry breaks the degeneracy of diastereomeric transition states, which can be advantageous in reactions where the substrate itself is not symmetric. In the Pd-catalyzed conjugate addition of arylboronic acids, (S)-t-BuPyOx (a C1-symmetric PyOx) achieved up to 93% ee, while comparable PyBOX ligands typically underperform in this specific reaction manifold due to their different bite angle and steric environment [2]. The PyOx ligand class, particularly with C6-substituted variants, has been specifically identified by the Liu group (Shanghai Institute of Organic Chemistry) as essential for enabling Pd-catalyzed alkene difunctionalization reactions—including aminoacetoxylation, dioxygenation, and hydrohalogenation—where C2-symmetric ligands fail to provide adequate reactivity [3].

Ligand Architecture C1 vs. C2 Symmetry Palladium

Recommended Application Scenarios for (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole Based on Quantitative Evidence


Palladium-Catalyzed Asymmetric Heck-Matsuda Desymmetrization of Non-Activated Cyclic Alkenes

Based on the systematic SAR demonstrating that increasing C6 steric bulk from phenyl (53% ee) to mesityl (90% ee) linearly improves enantioselectivity in Heck-Matsuda desymmetrization, this dicyclohexylmethyl-substituted ligand is a logical candidate for further optimization beyond the mesityl plateau [1]. The target compound's tert-butyl oxazoline group (78% ee in the mesityl-tBu combination L11) and the dicyclohexylmethyl C6 substituent together address both the oxazoline-ring and pyridine-ring steric optimization vectors identified as critical in the Sharma et al. study. This scenario is particularly relevant for desymmetrization of cyclopentene, cyclohexene, and related non-activated substrates where existing ligands leave room for enantioselectivity improvement.

Pd-Catalyzed Asymmetric Conjugate Addition to β,β-Disubstituted Enones for Quaternary Stereocenter Construction

The (S)-t-BuPyOx ligand has been validated in this transformation with products obtained in up to 92% yield and 93% ee [2]. Computational studies confirm that enantioselectivity is primarily controlled by steric interactions between the tert-butyl group and the enone substrate [3]. The addition of the C6 dicyclohexylmethyl group—absent in (S)-t-BuPyOx—is expected to provide supplementary steric shielding that may enhance enantioselectivity for challenging substrates, particularly those with smaller β-substituents where substrate-ligand steric differentiation is more difficult to achieve. This represents a testable hypothesis for groups engaged in quaternary stereocenter synthesis.

Pd-Catalyzed Oxidative Alkene 1,2-Difunctionalization (Aminoacetoxylation, Dioxygenation, Aminochlorination)

The Liu group at SIOC has established that C6-substituted PyOx ligands with sterically demanding alkyl groups are essential for achieving high reactivity and selectivity in Pd(II)-catalyzed oxidative alkene difunctionalization reactions [4]. Their work demonstrates that introducing a sterically bulky group at the pyridine C6 position is crucial to enhance Pd reactivity toward unactivated alkenes and suppress background reactions. This compound, with its dicyclohexylmethyl C6 substituent, aligns with the ligand design principles validated in these transformations and is a directly relevant candidate for screening in aminoacetoxylation, dioxygenation, and aminochlorination of both terminal and internal alkenes.

Systematic Ligand Screening Libraries for Novel Pd-Catalyzed Asymmetric Methodology Development

The availability of both (R) and (S) enantiomers at defined purity (≥97%) from commercial suppliers makes this ligand suitable for inclusion in systematic screening libraries . The combination of a highly tunable C6 substituent and a validated oxazoline stereodirecting group offers a modular entry point for exploring new reaction space in Pd-catalyzed asymmetric transformations, particularly where C2-symmetric PyBOX or BOX ligands have proven unsuccessful [5].

Quote Request

Request a Quote for (R)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.